molecular formula C9H8F3N5 B4502729 N-cyclopropyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-cyclopropyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B4502729
M. Wt: 243.19 g/mol
InChI Key: CEGMCJGEMHCRCX-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with a cyclopropyl group and a trifluoromethyl group attached to the structure. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-cyclopropyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.

    Fusion with Pyridazine Ring: The triazole ring is then fused with a pyridazine ring through a series of condensation reactions.

    Introduction of Cyclopropyl and Trifluoromethyl Groups: The cyclopropyl and trifluoromethyl groups are introduced via substitution reactions using suitable reagents and catalysts.

Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

N-cyclopropyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other functional groups, facilitated by appropriate catalysts and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-cyclopropyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

N-cyclopropyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can be compared with other similar compounds, such as:

    N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine: This compound has a cyclohexyl group instead of a cyclopropyl group, which may affect its chemical and biological properties.

    3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: This compound has a pyrazine ring instead of a pyridazine ring, leading to differences in reactivity and biological activity.

    (3R)-3-amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one: This compound has additional functional groups and a different ring structure, which may result in unique properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological characteristics.

Properties

IUPAC Name

N-cyclopropyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N5/c10-9(11,12)8-15-14-7-4-3-6(16-17(7)8)13-5-1-2-5/h3-5H,1-2H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGMCJGEMHCRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NN3C(=NN=C3C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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